molecular formula C8H4N2O4 B147348 4-Nitrophthalimide CAS No. 89-40-7

4-Nitrophthalimide

Cat. No.: B147348
CAS No.: 89-40-7
M. Wt: 192.13 g/mol
InChI Key: ANYWGXDASKQYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophthalimide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Scientific Research Applications

4-Nitrophthalimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

4-Nitrophthalimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There is limited information available on the future directions of 4-Nitrophthalimide .

Relevant Papers One relevant paper discusses the use of this compound in highly enantioselective aza-Michael addition reactions . The reactions show excellent yields and enantioselectivity, possibly due to the more easily activated nature of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophthalimide can be synthesized through the nitration of phthalimide. The process involves the following steps:

    Nitration Reaction: Phthalimide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

    Isolation and Purification: The reaction mixture is poured onto cracked ice to precipitate the crude product. The solid is then filtered, washed multiple times with ice water, and dried.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for temperature control and mixing enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Nitrophthalimide is unique due to its specific substitution pattern and the presence of the imide group. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to its analogs .

Properties

IUPAC Name

5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYWGXDASKQYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Record name 4-NITROPHTHALIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20789
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025776
Record name 4-Nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-nitrophthalimide is a yellow powder. (NTP, 1992)
Record name 4-NITROPHTHALIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20789
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 4-NITROPHTHALIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20789
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

89-40-7
Record name 4-NITROPHTHALIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20789
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-NITROPHTHALIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NA19UI3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 360 °F (NTP, 1992)
Record name 4-NITROPHTHALIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20789
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

In a dried 50 mL two necked round-bottom flask equipped with an addition funnel and CaCl2 drying tube was placed 2.0 g (13.6 mmol) of phthalimide. The flask was then cooled to 0° C. in a salt and ice bath. An ice cold mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) 8 mL was gradually added with constant stirring. The mixture was then stirred for 30 min. at 0° C. and allowed to slowly warm to room temperature with stirring over a period of 1 h. The reaction mixture was then poured into ice. The resulting solid product was filtered and dried to give 1.6 g (61.3%) of 5-nitro-1H-isoindole-1,3(2H)-dione as a yellow colour solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophthalimide
Reactant of Route 2
4-Nitrophthalimide
Reactant of Route 3
Reactant of Route 3
4-Nitrophthalimide
Reactant of Route 4
Reactant of Route 4
4-Nitrophthalimide
Reactant of Route 5
Reactant of Route 5
4-Nitrophthalimide
Reactant of Route 6
4-Nitrophthalimide
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitrophthalimide?

A1: this compound has a molecular formula of C8H4N2O4 and a molecular weight of 192.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including: * Infrared Spectroscopy (IR): IR spectra confirm the presence of characteristic functional groups such as nitro groups, carbonyl groups (from the imide), and aromatic C-H bonds. []* Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]* Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectra can be used to study the electronic transitions within the molecule and assess its potential as a chromophore. [, ]

Q3: How does the solubility of this compound vary in different solvents?

A3: this compound solubility is highly dependent on the solvent and temperature. It shows higher solubility in polar aprotic solvents like N,N-dimethylformamide and cyclohexanone compared to less polar solvents like chloroform. Generally, solubility increases with increasing temperature. [, ]

Q4: What types of hydrogen bonding interactions are observed in the crystal structures of this compound and its derivatives?

A4: Crystallographic studies reveal that this compound and its derivatives often exhibit intricate hydrogen bonding networks. Common motifs include N-H…O, C-H…O, and even three-centered N-H…(O)2 hydrogen bonds. These interactions contribute to the formation of various supramolecular architectures, such as sheets and chains. [, , , ]

Q5: How do substituents on the phenyl ring affect the crystal packing of N-(iodophenyl)nitrophthalimides?

A5: The position of iodine substituents on the phenyl ring significantly influences the intermolecular interactions and crystal packing of N-(iodophenyl)nitrophthalimides. Depending on the isomer, researchers have observed the formation of sheets stabilized by different combinations of C-H…O hydrogen bonds, iodo…nitro interactions, iodo…carbonyl interactions, and aromatic π…π stacking interactions. []

Q6: What are the common starting materials and reaction conditions for synthesizing this compound?

A6: this compound is typically synthesized via the nitration of phthalimide using a mixture of concentrated nitric and sulfuric acids. [, ] The reaction conditions, such as temperature, reaction time, and acid ratio, can be optimized to achieve high yields. Alternative methods, like using N-methyl-4-nitrophthalimide as a precursor, have also been explored. []

Q7: How can this compound be used as a starting material for the synthesis of other compounds?

A7: this compound serves as a versatile building block for diverse chemical transformations: * Reduction: It can be readily reduced to 4-Aminophthalimide using reducing agents like stannous chloride [], iron powder [], or catalytic hydrogenation. * Nucleophilic Aromatic Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including bisphenoxides, to generate ether-containing derivatives. [, , , ]* Gabriel Synthesis: this compound can be utilized in Gabriel synthesis to prepare primary amines by reacting with alkyl halides followed by hydrazine treatment. []

Q8: What is the role of this compound in the synthesis of phthalocyanines?

A8: this compound can be employed as a precursor for synthesizing phthalocyanines, macrocyclic compounds known for their intense colors and applications in dyes and pigments. It can be reacted with urea, metal salts, and ammonium molybdate to yield nitro-substituted phthalocyanines. Subsequent reduction affords the corresponding amino-substituted derivatives. [, , , ]

Q9: Can you elaborate on the use of N-trifluoromethylthio-4-nitrophthalimide in organic synthesis?

A9: N-Trifluoromethylthio-4-nitrophthalimide acts as a dual reagent, providing both nitrogen and SCF3 sources in difunctionalization reactions. In the presence of DABCO, it reacts with α,β-unsaturated carbonyl compounds, resulting in the incorporation of both nitrogen and SCF3 groups to yield β-amino ketones and esters. This method offers high atom economy and access to valuable α-SCF3 amino acids. []

Q10: What are the potential applications of this compound and its derivatives in materials science?

A10: this compound derivatives, particularly those containing ether linkages, find applications as monomers for synthesizing high-performance polymers like polyetherimides and polybenzimidazopyrrolones. These polymers exhibit desirable properties such as high thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for applications in aerospace, electronics, and other demanding fields. [, , , ]

Q11: Has this compound been explored for its biological activity?

A11: Yes, this compound and its N-aryl derivatives have shown potential anticonvulsant activity in preclinical studies. These compounds demonstrated protection against pentylenetetrazole-induced seizures in animal models. Computational docking studies suggest that their activity might be related to interactions with voltage-gated sodium channels in the brain. []

Q12: Have there been studies on the kinetics and mechanism of this compound hydrolysis?

A12: Yes, several studies have investigated the kinetics and mechanism of this compound hydrolysis under various conditions. Research shows that alkaline hydrolysis involves reactions between hydroxide ions (HO-) and both nonionized and ionized forms of this compound. The presence of cationic micelles, like cetyltrimethylammonium bromide (CTABr), can significantly influence the reaction rate due to factors like medium polarity and micellar microenvironment. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.